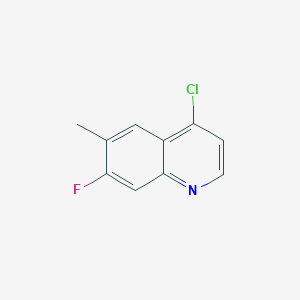![molecular formula C16H14Cl2N2O B2666035 3-[(E)-2-(2-chlorophenyl)ethenyl]-1-[(3-chlorophenyl)methyl]urea CAS No. 400082-44-2](/img/structure/B2666035.png)
3-[(E)-2-(2-chlorophenyl)ethenyl]-1-[(3-chlorophenyl)methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-[(E)-2-(2-chlorophenyl)ethenyl]-1-[(3-chlorophenyl)methyl]urea” is a chemical compound with the CAS Number: 400082-44-2. Its molecular weight is 321.21 .
Molecular Structure Analysis
The IUPAC name for this compound is N-(3-chlorobenzyl)-N’-[(E)-2-(2-chlorophenyl)ethenyl]urea . The InChI code for this compound is 1S/C16H14Cl2N2O/c17-14-6-3-4-12(10-14)11-20-16(21)19-9-8-13-5-1-2-7-15(13)18/h1-10H,11H2,(H2,19,20,21)/b9-8+ .Scientific Research Applications
Cyclodextrin Complexation and Molecular Devices
A study on cyclodextrin complexation involving similar compounds demonstrated the ability of substituted ureas to form complexes with cyclodextrins, which could photoisomerize between different states. These complexes potentially function as molecular devices, demonstrating an application in creating stimuli-responsive materials. The study indicates how molecular interactions can be designed for specific responses to light, showcasing the utility of such compounds in nanotechnology and materials science (Lock et al., 2004).
Anion Binding and Hydrogen Bonding
Research on anion binding by protonated ureas related to 3-[(E)-2-(2-chlorophenyl)ethenyl]-1-[(3-chlorophenyl)methyl]urea highlighted the ability of these compounds to interact with various anions through hydrogen bonding. This property is significant for understanding the role of substituted ureas in catalysis, sensor development, and environmental remediation, where anion recognition and binding are crucial (Wu et al., 2007).
Photodegradation and Environmental Impact
Another aspect of scientific research involving similar compounds is the investigation into their photodegradation and hydrolysis, especially in the context of environmental pollution. Studies have focused on understanding how these compounds degrade under various conditions, which is vital for assessing their environmental impact and designing more eco-friendly chemicals (Gatidou & Iatrou, 2011).
Molecular Structure and Spectroscopy
Research on the molecular structure and spectroscopy of compounds structurally related to 3-[(E)-2-(2-chlorophenyl)ethenyl]-1-[(3-chlorophenyl)methyl]urea provides insights into their chemical behavior and potential applications. Studies employing techniques like X-ray crystallography and spectroscopic analysis help elucidate the molecular geometry, electronic structure, and interaction patterns, laying the groundwork for their application in designing new materials and pharmaceuticals (Tanak, 2011).
Safety And Hazards
properties
IUPAC Name |
1-[(E)-2-(2-chlorophenyl)ethenyl]-3-[(3-chlorophenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O/c17-14-6-3-4-12(10-14)11-20-16(21)19-9-8-13-5-1-2-7-15(13)18/h1-10H,11H2,(H2,19,20,21)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGVEMVAIYDCFM-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CNC(=O)NCC2=CC(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/NC(=O)NCC2=CC(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorobenzyl)-N'-(2-chlorostyryl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(E)-3-phenylprop-2-enyl]acetamide](/img/structure/B2665952.png)
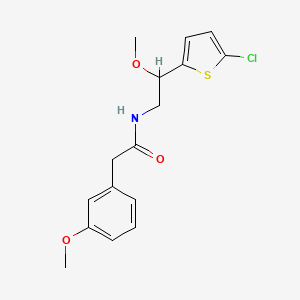
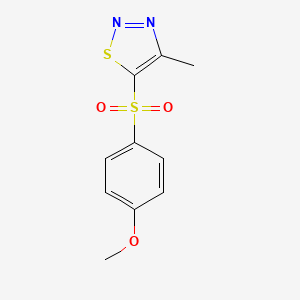
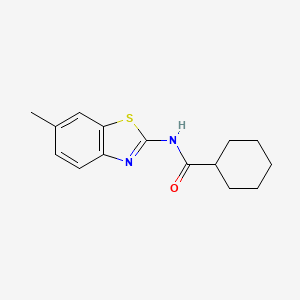
![2-[methyl(prop-2-yn-1-yl)amino]-N-(2-phenoxyphenyl)acetamide](/img/structure/B2665960.png)
![3-(1-(benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)piperidin-3-yl)quinazolin-4(3H)-one](/img/structure/B2665963.png)
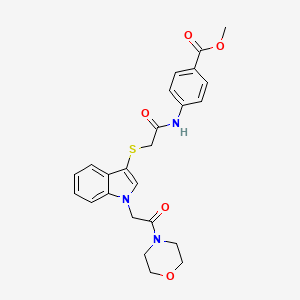
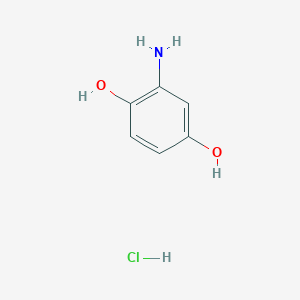
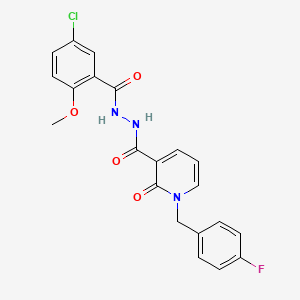
![Ethyl 2-[[2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2665970.png)
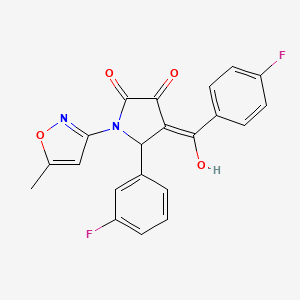
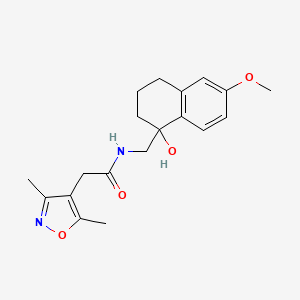
![1-(3-chlorophenyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2665974.png)
